molecular formula C19H17N5O2S B2835128 N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-52-1

N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2835128
CAS No.: 688792-52-1
M. Wt: 379.44
InChI Key: LLZFSWMTSNLUPA-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological properties . They have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .


Synthesis Analysis

Quinazolines can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. For example, some derivatives have been described as yellow crystals .

Scientific Research Applications

Antimalarial and Antiviral Applications

A study by Fahim and Ismael (2021) investigated sulfonamide derivatives, similar in structural complexity to the chemical , for their antimalarial activity and computational binding affinity against COVID-19 proteins. These compounds demonstrated promising antimalarial properties and theoretical efficacy against SARS-CoV-2, suggesting potential application areas for N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide in antiviral and antimalarial research (Fahim & Ismael, 2021).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) synthesized novel compounds with a similar heterocyclic core, aiming at inhibiting thymidylate synthase (TS) for antitumor and antibacterial applications. These compounds demonstrated significant potency against human TS, indicating the potential of such chemical structures in cancer and bacterial infection treatment strategies (Gangjee et al., 1996).

Anticancer Activities

The research by Nowak et al. (2015) focused on amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the synthesis and biological evaluation of these compounds for their anticancer properties. One particular compound showed significant activity against certain cancer cell lines, illustrating the potential therapeutic applications of this compound and related structures in oncology (Nowak et al., 2015).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on the specific derivative and its biological target. Some quinazoline derivatives have been found to bind with the EGFR tyrosine kinase domains .

Future Directions

Quinazoline derivatives continue to be a promising area of research due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, newer analogues with improved efficiency against sEH along with or without FLAP inhibition can be generated .

Properties

IUPAC Name

N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFSWMTSNLUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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